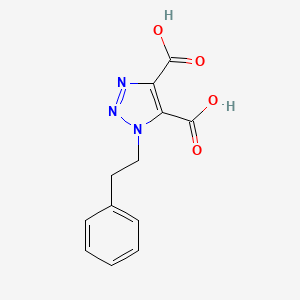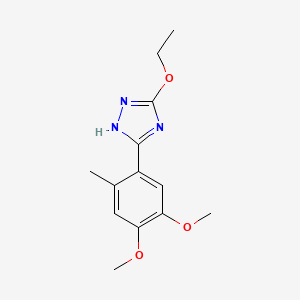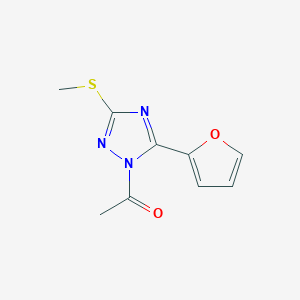
4-Quinazolinamine, 2,8-dichloro-N-(4-methoxyphenyl)-N-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Quinazolinamine, 2,8-dichloro-N-(4-methoxyphenyl)-N-methyl- is a synthetic organic compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a quinazoline core with specific substitutions that may confer unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Quinazolinamine, 2,8-dichloro-N-(4-methoxyphenyl)-N-methyl- typically involves multi-step organic reactions. A common approach might include:
Formation of the Quinazoline Core: Starting from anthranilic acid, the quinazoline core can be synthesized through cyclization reactions.
Chlorination: Introduction of chlorine atoms at the 2 and 8 positions using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Substitution with 4-Methoxyphenyl and N-Methyl Groups: This step may involve nucleophilic substitution reactions using appropriate reagents like 4-methoxyaniline and methyl iodide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions could target the quinazoline core or the nitro groups if present.
Substitution: The chlorine atoms at positions 2 and 8 can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides under basic or acidic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while substitution could produce a variety of functionalized quinazolines.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique substitutions make it a valuable intermediate in organic synthesis.
Biology
Biologically, quinazoline derivatives are known for their potential as enzyme inhibitors, particularly targeting kinases. This compound may be explored for its inhibitory activity against specific enzymes.
Medicine
In medicinal chemistry, 4-Quinazolinamine, 2,8-dichloro-N-(4-methoxyphenyl)-N-methyl- could be investigated for its potential therapeutic effects, such as anticancer, antimicrobial, or anti-inflammatory activities.
Industry
Industrially, this compound might find applications in the development of pharmaceuticals, agrochemicals, or as a precursor for advanced materials.
作用机制
The mechanism of action of this compound would depend on its specific biological target. For example, if it acts as a kinase inhibitor, it may bind to the ATP-binding site of the enzyme, preventing phosphorylation of substrates and thereby inhibiting signal transduction pathways involved in cell proliferation.
相似化合物的比较
Similar Compounds
4-Quinazolinamine: The parent compound without substitutions.
2,8-Dichloroquinazoline: Lacks the N-(4-methoxyphenyl)-N-methyl- substitutions.
4-Methoxyphenylquinazoline: Lacks the dichloro substitutions.
Uniqueness
The unique combination of substitutions in 4-Quinazolinamine, 2,8-dichloro-N-(4-methoxyphenyl)-N-methyl- may confer distinct chemical reactivity and biological activity compared to its analogs. This uniqueness can be leveraged in the design of new compounds with improved properties for various applications.
属性
CAS 编号 |
827031-21-0 |
|---|---|
分子式 |
C16H13Cl2N3O |
分子量 |
334.2 g/mol |
IUPAC 名称 |
2,8-dichloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine |
InChI |
InChI=1S/C16H13Cl2N3O/c1-21(10-6-8-11(22-2)9-7-10)15-12-4-3-5-13(17)14(12)19-16(18)20-15/h3-9H,1-2H3 |
InChI 键 |
MWIVTJPQNXNKGC-UHFFFAOYSA-N |
规范 SMILES |
CN(C1=CC=C(C=C1)OC)C2=NC(=NC3=C2C=CC=C3Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[2-[3-Methyl-5-oxo-1-(4-sulfophenyl)-2-pyrazolin-4-ylidene]ethylidene]-3-benzoxazolinepropionic acid](/img/structure/B12912835.png)
![6-Chloro-N-[(3,4-dimethylphenyl)methyl]pyridazin-3-amine](/img/structure/B12912838.png)





![3-Methyl-6-(3-(piperidin-1-yl)propanoyl)benzo[d]oxazol-2(3H)-one hydrochloride](/img/structure/B12912865.png)



![4-(Benzo[d]oxazol-2-ylthio)butanoic acid](/img/structure/B12912876.png)
![3-(2,4-Difluorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12912878.png)
![Isoxazole, 3-phenyl-5-[(phenylseleno)methyl]-](/img/structure/B12912892.png)
